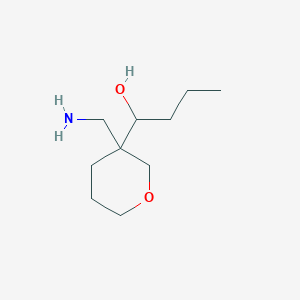![molecular formula C22H18N4O4 B13641955 3-[[4-[2-[(E)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13641955.png)
3-[[4-[2-[(E)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-[2-[(E)-N’-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid is a complex organic compound with a unique structure that combines benzimidazole and carboxylic acid functionalities. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[2-[(E)-N’-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. Common synthetic routes may involve:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[[4-[2-[(E)-N’-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the hydroxycarbamimidoyl group.
Substitution: Various substitution reactions can be employed to introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for coupling reactions such as palladium complexes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
3-[[4-[2-[(E)-N’-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[[4-[2-[(E)-N’-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzimidazole derivatives and carboxylic acid-containing molecules. Examples include:
2-Substituted Benzimidazoles: Known for their antibacterial and antifungal properties.
Phenylbenzimidazoles: Used in various pharmaceutical applications.
Uniqueness
What sets 3-[[4-[2-[(E)-N’-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C22H18N4O4 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
3-[[4-[2-[(E)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C22H18N4O4/c23-20(25-30)16-5-2-1-4-15(16)14-10-8-13(9-11-14)12-26-19-17(21(27)28)6-3-7-18(19)24-22(26)29/h1-11,30H,12H2,(H2,23,25)(H,24,29)(H,27,28) |
Clave InChI |
CBCHFCGMELDPDV-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)/C(=N\O)/N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


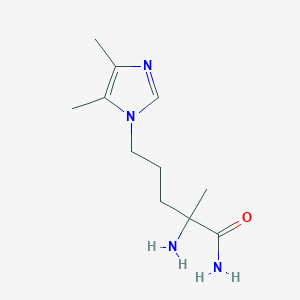
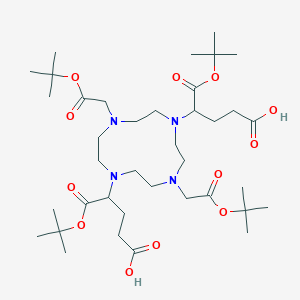
![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)
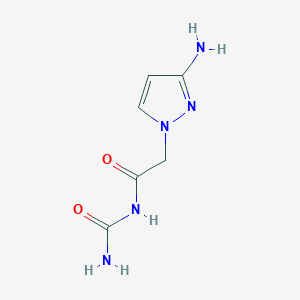


![5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane](/img/structure/B13641910.png)

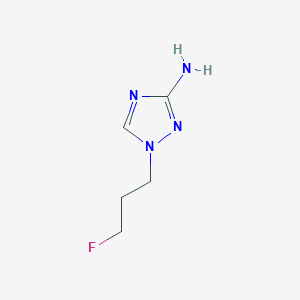

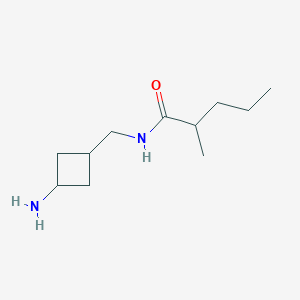
![7-Chlorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B13641945.png)
![N-Ethyl[1,1'-biphenyl]-2-amine](/img/structure/B13641964.png)
